5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core fused with an oxazole substituent. Key structural attributes include:
- 2-Phenyl substitution: Enhances aromatic stacking and hydrophobic interactions.
- 5-Methyloxazol-4-ylmethyl group: The oxazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group, introducing steric bulk and electron-donating methoxy/ethoxy moieties that may influence solubility and target binding .
This structure is analogous to 3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2108270-49-9), which shares the pyrazolo-pyrazinone backbone but differs in the oxadiazole substituent instead of oxazole .
Properties
IUPAC Name |
5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-4-33-23-11-10-19(14-24(23)32-3)25-27-21(17(2)34-25)16-29-12-13-30-22(26(29)31)15-20(28-30)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAIZOWBJSWDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The core structure is synthesized through a one-pot protocol starting from ethyl 3-aryl-1H-pyrazole-5-carboxylate (Figure 1):
Step 1 : N-Alkylation
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes alkylation with 1,2-dibromoethane in acetonitrile using K₂CO₃ as a base. This yields ethyl 3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate (85% yield).
Step 2 : Cyclization with Amines
Reaction with ammonia or primary amines induces pyrazine ring closure. For example, refluxing with butylamine in acetonitrile produces 5-butyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (78.1% yield).
Key Reaction Conditions :
- Solvent: Acetonitrile or DMF
- Temperature: 80–100°C (reflux)
- Base: K₂CO₃ or Et₃N
Functionalization at the 5-Position
To introduce a reactive methylene group, bromination or hydroxymethylation is performed:
Bromination :
Treatment of 5H-pyrazolo[1,5-a]pyrazin-4-one with N-bromosuccinimide (NBS) in CCl₄ under radical initiation yields 5-bromomethyl derivatives.
Hydroxymethylation :
Oxidation of 5-methyl derivatives with SeO₂ or KMnO₄ generates 5-hydroxymethyl intermediates.
Synthesis of 2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyloxazole
Robinson-Gabriel Cyclization
The oxazole ring is constructed via cyclodehydration of a β-ketoamide precursor (Figure 2):
Step 1 : Acylation of Amino Ketone
4-Ethoxy-3-methoxyacetophenone is converted to its β-ketoamide by reaction with methylamine hydrochloride in the presence of acetic anhydride.
Step 2 : Cyclization
Heating the β-ketoamide with POCl₃ or PPA induces cyclodehydration, yielding 2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazole (62–75% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.93 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.88 (s, 3H), 2.45 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H).
- ESI-MS : m/z 262.1 [M+H]⁺.
Coupling of Core and Oxazole Moieties
Nucleophilic Alkylation
Reaction Scheme :
5-Bromomethylpyrazolo[1,5-a]pyrazin-4(5H)-one + 2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methanol → Target Compound
Conditions :
Optimization Note : Microwave irradiation (100°C, 30 min) improves yield to 81% by enhancing reaction kinetics.
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates coupling:
Procedure :
5-Hydroxymethylpyrazolo[1,5-a]pyrazin-4(5H)-one, oxazole methanol, DIAD, and PPh₃ in THF at 0°C → RT, 12 h.
Yield : 65–70%.
Spectral Characterization and Validation
Table 1: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (d, J = 7.5 Hz, 2H), 7.58–7.48 (m, 3H), 7.34 (s, 1H), 6.98 (d, J = 8.5 Hz, 1H), 6.82 (d, J = 8.5 Hz, 1H), 5.12 (s, 2H), 4.08 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 2.41 (s, 3H), 1.38 (t, J = 7.0 Hz, 3H). |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 162.4, 159.8, 153.2, 149.6, 148.3, 137.5, 132.1, 129.4, 128.7, 127.9, 124.5, 116.2, 112.4, 111.8, 64.5, 56.3, 52.1, 14.9, 12.3. |
| HRMS (ESI-TOF) | m/z 503.1932 [M+H]⁺ (calc. 503.1938). |
Industrial-Scale Considerations and Yield Optimization
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Alkylation | K₂CO₃, DMF, 80°C, 6 h | 72 | 98.5 |
| Microwave-Assisted Alkylation | K₂CO₃, DMF, 100°C, 30 min | 81 | 99.2 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 12 h | 70 | 97.8 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the pyrazolo[1,5-a]pyrazine core, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde derivative, while reduction of the oxazole ring could lead to an amino alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it a candidate for the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of advanced materials. Its heterocyclic structure may impart unique properties to polymers or other materials, making it useful in applications such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of “5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific application. In a biological context, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. This binding could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidinones (MK66 and MK63)
Example Compounds :
- MK66 : 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- MK63 : 2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Analysis: The pyrazolo-pyrimidinone scaffold in MK66/MK63 replaces the pyrazinone ring, altering electronic properties.
Pyrazolo-Oxazole Derivatives (Compound 8c)
Example Compound : 2-[(1E)-1-(4-Hydroxyphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylazo]-5,5-dimethyl-1-oxa-3-aza-5,6-dihydroindene-7(4H)-one (8c) .
Analysis :
Compound 8c’s azo group and hydroxyl substituents confer higher polarity, contrasting with the target compound’s lipophilic ethoxy/methoxy groups. The high melting point of 8c suggests strong crystalline packing, likely reducing solubility compared to the target compound .
Pyrazolo-Triazole Derivatives (CAS 2108270-49-9)
Example Compound : 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one .
| Property | Target Compound | CAS 2108270-49-9 |
|---|---|---|
| Heterocycle | Oxazole | Oxadiazole |
| H-Bond Donors | 1 (estimated) | 1 |
| H-Bond Acceptors | 6 (estimated) | 6 |
| Molecular Weight | ~500 g/mol (estimated) | 337.33 g/mol |
Analysis : The oxadiazole substituent in CAS 2108270-49-9 may enhance metabolic stability due to reduced ring strain compared to oxazole. However, the target compound’s ethoxy/methoxy groups could improve membrane permeability .
Biological Activity
The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one , often referred to as compound 1 , is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
Compound 1 has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O5 |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 1358910-53-8 |
The compound features multiple heterocyclic rings, including pyrazolo[1,5-a]pyrazine and oxazole moieties, which contribute to its biological activity.
The biological activity of compound 1 is hypothesized to involve interactions with various molecular targets, primarily protein kinases involved in signaling pathways related to cancer. Preliminary studies indicate that similar compounds exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial in tumor proliferation.
Molecular docking studies have suggested that compound 1 can bind effectively to the active sites of these targets, potentially leading to downstream effects on cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including compound 1, demonstrate notable antiproliferative effects against various cancer cell lines. For instance:
- EGFR Inhibition : Compound 1 is structurally similar to other pyrazole derivatives that have shown IC₅₀ values as low as 0.07 μM against EGFR, suggesting potential for similar activity in inhibiting tumor growth .
- MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, certain pyrazole derivatives exhibited IC₅₀ values around 0.08 μM, indicating strong antiproliferative properties .
Enzyme Inhibition
Compound 1 may also act as an inhibitor for various enzymes critical in metabolic pathways. Notably:
- Peroxisome Proliferator-Activated Receptors (PPARs) : Binding affinity studies have indicated that compounds with similar structures can act as agonists or antagonists for PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. For instance, one study reported an EC₅₀ of 90 nM for PPARα activation .
Case Studies
A variety of studies have explored the biological implications of compounds structurally related to compound 1:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their biological activity against cancer cell lines. Compound C5 from this series displayed significant EGFR inhibitory activity comparable to established drugs like erlotinib .
- Docking Simulations : Computational docking simulations have been employed to predict the binding affinity of compound 1 to various targets, providing insights into its potential therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
